
N-(2-金刚烷基)-3-氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-3-chlorobenzamide is a compound that is part of a broader class of chemicals involving adamantane derivatives. Adamantane is a unique and rigid bicyclic hydrocarbon framework that imparts stability and unique properties to its derivatives. Although the specific compound N-(2-adamantyl)-3-chlorobenzamide is not directly mentioned in the provided papers, the synthesis and properties of similar adamantyl-substituted compounds are discussed, which can provide insights into the chemistry of N-(2-adamantyl)-3-chlorobenzamide.
Synthesis Analysis
The synthesis of adamantyl-substituted compounds typically involves multi-step reactions starting from adamantane or its derivatives. For instance, 1-adamantanecarboxylic acid is synthesized by reacting adamantane with formic acid in the presence of concentrated sulfuric acid, which is then converted to N-(3-chlorophenyl)-1-adamantanecarboxamide with an overall yield of about 85.3% . This process involves acylation and the optimization of reaction conditions such as temperature, reaction time, and molar ratios of reactants. Similarly, the synthesis of other adamantyl-substituted nitrogen heterocycles is achieved using 3-(1-adamantyl)-3-chloropropenal as a synthon . These methods could potentially be adapted for the synthesis of N-(2-adamantyl)-3-chlorobenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of adamantyl-substituted compounds is characterized by the presence of the adamantane framework, which confers a high degree of rigidity and three-dimensionality. X-ray crystallographic analysis of related compounds, such as 3-(1-adamantyl)-3-chloropropenal, reveals the trans configuration of substituents and provides details about bond lengths and molecular symmetry . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of N-(2-adamantyl)-3-chlorobenzamide.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantyl-substituted compounds are influenced by the adamantane core. This core imparts high thermal stability and a propensity to form supramolecular structures through non-covalent interactions. The synthesis of poly(N-isopropylacrylamide) oligomers with adamantyl and β-cyclodextrin moieties results in the formation of supramolecular thermoresponsive hyperbranched polymers, indicating the temperature-sensitive behavior of such systems . These properties are indicative of the potential behavior of N-(2-adamantyl)-3-chlorobenzamide in various environments and could guide its applications in material science or pharmaceuticals.
科学研究应用
配位化学
金刚烷衍生物已在硫辛酸及其相关化合物的配位化学中得到探索。Wilhelm、Koch 和 Strasdeit (2002) 的一项研究重点关注 N-(1-金刚烷基)硫辛酰胺,揭示了其质子化行为和结构特征的见解,这对于理解金刚烷基化合物的配位化学及其在材料科学和催化中的潜在应用至关重要 (Wilhelm, Koch, & Strasdeit, 2002).
纳米材料和药物递送
金刚烷结构已用于修饰纳米金刚石 (NDs),以增强其生物相容性和水分散性,这对于包括药物递送在内的生物医学应用至关重要。Huang 等人 (2018) 合成了含有超支化聚合物的 β-CD 功能化 ND 复合材料,展示了金刚烷衍生物在为生物医学应用创造高级材料方面的潜力 (Huang et al., 2018).
抑制活性与分子对接研究
金刚烷基衍生物的胆碱酯酶抑制活性已被研究用于治疗神经系统疾病的潜在应用。Kwong 等人 (2017) 考察了金刚烷基酯衍生物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制作用,为这些化合物在神经退行性疾病中的治疗潜力提供了宝贵的见解 (Kwong et al., 2017).
治疗应用中的脲酶抑制
金刚烷衍生物已被探索其脲酶抑制活性,对由产生脲酶的病原体引起的疾病的治疗应用具有影响。Ahmed 等人 (2021) 研究了新型金刚烷胺-硫脲共轭物对脲酶的抑制,证明了金刚烷衍生物在开发新的治疗剂中的潜力 (Ahmed et al., 2021).
聚合物网络中的机械发光
金刚烷衍生物在理解聚合物网络中应力诱导损伤中的应用已通过机械发光得到探索。Clough、van der Gucht 和 Sijbesma (2017) 在聚(甲基丙烯酸甲酯) (PMMA) 网络中使用双(金刚烷基-1,2-二氧戊环) 作为机械发光体,以研究溶剂渗透引起的共价键断裂,突出了金刚烷衍生物在材料科学和工程中的应用 (Clough, van der Gucht, & Sijbesma, 2017).
安全和危害
属性
IUPAC Name |
N-(2-adamantyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRKTNOBTJTZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-3-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

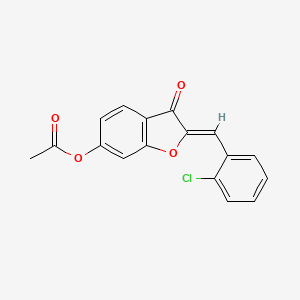
![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)
![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)
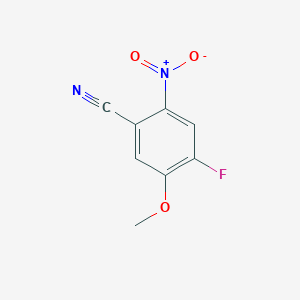
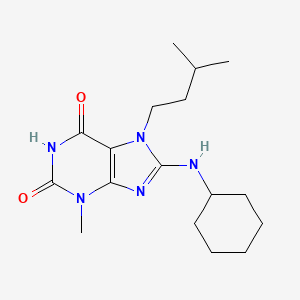
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

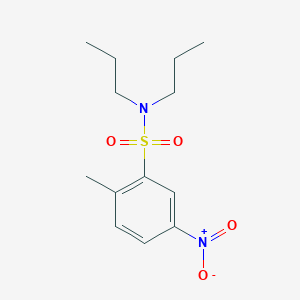
![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)
![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)
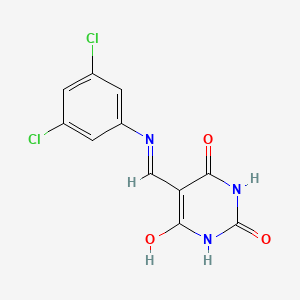
![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)